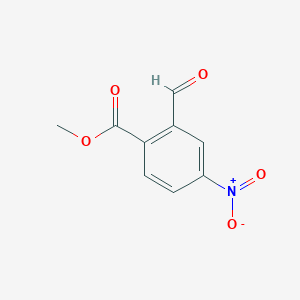

Methyl 2-formyl-4-nitrobenzoate

描述

Structure

3D Structure

属性

分子式 |

C9H7NO5 |

|---|---|

分子量 |

209.16 g/mol |

IUPAC 名称 |

methyl 2-formyl-4-nitrobenzoate |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8-3-2-7(10(13)14)4-6(8)5-11/h2-5H,1H3 |

InChI 键 |

KIXNDHUWEJNKTP-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |

产品来源 |

United States |

Synthetic Methodologies for Methyl 2 Formyl 4 Nitrobenzoate and Analogous Systems

Strategies Involving Regioselective Formylation of Nitrobenzoate Precursors

A common pathway to methyl 2-formyl-4-nitrobenzoate involves the introduction of a formyl group onto a pre-existing nitrobenzoate framework. This can be accomplished through several methods, each with its own advantages and limitations regarding regioselectivity and functional group tolerance.

Directed Ortho-Metalation Approaches and Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce the desired functional group. wikipedia.org

In the context of synthesizing compounds like this compound, a suitable DMG would be required to direct lithiation to the position ortho to it. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgnih.gov For instance, an appropriately substituted nitrobenzoate with a DMG could be subjected to DoM, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. The choice of the DMG is crucial, as it must be a stronger director than the existing ester and nitro groups to ensure the desired regioselectivity. The aryl O-carbamate group, particularly Ar-OCONEt2, is recognized as one of the most powerful DMGs. nih.gov

Table 1: Common Directing Metalation Groups (DMGs) in Directed Ortho-Metalation

| Directing Group | Relative Directing Ability |

| -OCONEt₂ | Very Strong |

| -CONEt₂ | Strong |

| -OMe | Moderate |

| -NHR | Strong |

| -SO₂R | Moderate |

This table provides a general hierarchy of the directing ability of common DMGs.

Oxidation of Methyl or Dihalomethyl Groups to Formyl

Another strategy involves the oxidation of a methyl or dihalomethyl group at the desired position on the nitrobenzoate ring. For example, starting with methyl 2-methyl-4-nitrobenzoate, the methyl group can be oxidized to a formyl group. A patented method describes the synthesis of methyl 3-formyl-2-nitrobenzoate, a positional isomer, starting from methyl 3-methyl-2-nitrobenzoate. google.com This process involves a two-step sequence: chlorination of the methyl group to a dichloromethyl group, followed by hydrolysis to the aldehyde. google.com This approach could be adapted for the synthesis of this compound.

Similarly, the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid has been reported, demonstrating the feasibility of selectively oxidizing one methyl group in the presence of a nitro group. google.com This resulting acid could then be esterified to the corresponding methyl ester. A variety of oxidizing agents can be employed for such transformations, and the reaction conditions need to be carefully controlled to avoid over-oxidation to the carboxylic acid.

Formylation via Vilsmeier-Haack or Related Reactions

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.comchemistrysteps.comwikipedia.org It utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. ijpcbs.comwikipedia.org However, this reaction is generally effective on activated aromatic rings and may not be suitable for the direct formylation of a deactivated nitrobenzoate ring. The strong electron-withdrawing nature of the nitro and ester groups makes the aromatic ring less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent. chemistrysteps.com

While direct Vilsmeier-Haack formylation of a simple nitrobenzoate is challenging, modifications or alternative formylation methods might be applicable under specific circumstances, potentially involving substrates with additional activating groups.

Aromatic Nitration Procedures for Benzoate (B1203000) Derivatives

An alternative synthetic route involves the nitration of a pre-existing benzoate derivative that already contains a formyl group or a precursor to it. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic aromatic nitration.

Regiochemical Control in Electrophilic Aromatic Nitration

Electrophilic aromatic substitution reactions, such as nitration, are governed by the electronic properties of the substituents already present on the aromatic ring. ma.edu Both the methyl ester (-COOCH₃) and formyl (-CHO) groups are deactivating and meta-directing. Therefore, when nitrating a benzene (B151609) ring with either of these substituents, the incoming nitro group is expected to add at the meta position relative to the existing group. aiinmr.comyoutube.com

For the synthesis of this compound, one would start with methyl 2-formylbenzoate (B1231588). The formyl group at position 2 and the ester group at position 1 would both direct the incoming nitro group. The formyl group directs to its meta positions (positions 4 and 6), and the ester group also directs to its meta positions (positions 3 and 5). The directing effects of both groups would need to be considered to predict the major product. In many cases, a mixture of isomers is obtained, and the desired product must be separated. nih.gov

The nitration of methyl benzoate itself typically yields methyl 3-nitrobenzoate as the major product. aiinmr.commnstate.eduumkc.edu The conditions for nitration usually involve a mixture of concentrated nitric acid and sulfuric acid. ma.edumnstate.edu The regioselectivity can sometimes be influenced by the choice of nitrating agent and reaction conditions. scirp.orgcardiff.ac.uk

Sequential Functionalization with Pre-existing Ester and Formyl Groups

A plausible synthetic sequence would begin with the preparation of methyl 2-formylbenzoate. This could be achieved through the oxidation of methyl 2-methylbenzoate. Subsequent nitration of methyl 2-formylbenzoate would then be carried out. The directing effects of the formyl and ester groups would favor the introduction of the nitro group at the 4-position.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -NO₂ | Electron-withdrawing | Meta |

| -CHO | Electron-withdrawing | Meta |

| -COOCH₃ | Electron-withdrawing | Meta |

| -CH₃ | Electron-donating | Ortho, Para |

| -OH | Electron-donating | Ortho, Para |

This table summarizes the general directing effects of common functional groups in electrophilic aromatic substitution reactions.

The synthesis of 2-methyl-4-nitrobenzoic acid has been achieved by the oxidation of 4-nitro-o-xylene. chemicalbook.com This acid can then be esterified to yield methyl 2-methyl-4-nitrobenzoate, which can subsequently be formylated at the 2-position.

Esterification Techniques for Benzoic Acid Precursors

The conversion of a carboxylic acid to an ester, a process known as esterification, is a fundamental reaction in organic synthesis. For the preparation of this compound, the precursor is 2-formyl-4-nitrobenzoic acid.

Fischer esterification is a classic and widely used method for producing esters. tamu.edumasterorganicchemistry.com This acid-catalyzed reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tamu.edumasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used. tamu.edumasterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com

In the context of synthesizing this compound, 2-formyl-4-nitrobenzoic acid would be reacted with methanol (B129727) in the presence of an acid catalyst. The reaction can be represented as follows:

Reaction: 2-formyl-4-nitrobenzoic acid + Methanol ⇌ this compound + Water

An alternative pathway to esters is transesterification, which involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. While not the primary route from the benzoic acid precursor, it is a relevant technique in the broader context of ester synthesis.

To maximize the yield and purity of this compound, several reaction conditions must be carefully optimized.

Catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids like sulfuric acid are effective, but their concentration needs to be controlled to avoid side reactions. khanacademy.org

Temperature: The reaction is typically heated to reflux to increase the reaction rate. truman.edu However, excessively high temperatures can lead to the formation of impurities. truman.edu

Reaction Time: Monitoring the reaction progress, often by techniques like thin-layer chromatography (TLC), helps determine the optimal reaction time to ensure the starting material is consumed without significant product degradation. tamu.edu

Purification: After the reaction is complete, the crude product is often purified. A common method involves pouring the reaction mixture into an ice-water slurry to precipitate the solid ester, which is then collected by suction filtration. truman.edu Further purification can be achieved by recrystallization from a suitable solvent, such as methanol, to remove any remaining impurities. truman.edu

| Parameter | Condition | Rationale |

| Reactants | 2-formyl-4-nitrobenzoic acid, Methanol (excess) | Drives the equilibrium towards product formation. |

| Catalyst | Concentrated Sulfuric Acid | Speeds up the rate of reaction. |

| Temperature | Reflux | Increases reaction rate. |

| Work-up | Poured into ice-water | Precipitates the less soluble ester. |

| Purification | Recrystallization from methanol | Removes soluble impurities. |

Chemo- and Regioselectivity in Multi-Step Synthesis

The synthesis of a substituted aromatic compound like this compound often involves a multi-step process where the order of reactions is critical for achieving the desired substitution pattern. libretexts.orgyoutube.com This is due to the directing effects of the functional groups already present on the benzene ring.

In a multi-step synthesis, the choice of when to introduce the nitro group, the formyl group, and the methyl ester is governed by the principles of chemo- and regioselectivity. For instance, if starting from a simpler benzene derivative, the nitration step is often performed early, as the nitro group is a meta-director. libretexts.org This would influence the position of subsequent functional group additions. The formyl group (an aldehyde) is also a meta-director. The ester group is a deactivating meta-director. The interplay of these directing effects must be carefully considered to ensure the correct isomer is formed. libretexts.org

A plausible synthetic route might involve the nitration of a precursor that already contains a group that can be converted to the formyl or ester group. For example, starting with methyl 3-methyl-2-nitrobenzoate, the methyl group can be selectively oxidized to a formyl group. google.com

Development of Green Chemistry Approaches for Preparation

Traditional methods for nitration and esterification, while effective, often involve harsh reagents and generate significant waste. core.ac.ukresearchgate.net The development of greener synthetic routes is a key area of research.

For nitration, conventional methods often use a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and produces acidic waste. core.ac.ukresearchgate.net Greener alternatives are being explored, such as:

Solid-supported reagents: Using solid acid catalysts can simplify purification and reduce waste. researchgate.net

Alternative nitrating agents: Reagents like urea (B33335) nitrate (B79036) in the presence of sulfuric acid can offer a more facile and environmentally friendly method for the mononitration of aromatic compounds. rasayanjournal.co.inresearchgate.net Another approach involves using dinitrogen pentoxide in an inert solvent, which avoids the use of strong acids. core.ac.uklsbu.ac.uk

Microwave-assisted reactions: Microwave heating can accelerate reaction times and improve energy efficiency. researchgate.net

For esterification, while Fischer esterification is a robust method, the use of large excesses of alcohol and strong acids can be a drawback. Research into alternative esterification methods that are more atom-economical and use recyclable catalysts is ongoing.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Formyl 4 Nitrobenzoate

Reactivity of the Formyl (-CHO) Group

The formyl group is a primary site for chemical modification in Methyl 2-formyl-4-nitrobenzoate. Its electrophilic carbonyl carbon is significantly activated by the strong electron-withdrawing effects of the nitro group at the para position and the methyl ester group at the meta position. This activation enhances its susceptibility to a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is highly electrophilic, making it a prime target for nucleophilic attack. This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com The rate of nucleophilic addition is significantly increased by the presence of adjacent electron-withdrawing groups that further polarize the carbonyl bond and stabilize the developing negative charge on the oxygen atom. libretexts.orgmasterorganicchemistry.com

In this compound, the combined influence of the nitro and ester groups makes the formyl group exceptionally reactive, more so than in benzaldehyde or methyl 4-formylbenzoate. Common nucleophilic addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) would lead to the formation of secondary alcohols.

Hydride Addition: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the aldehyde to a primary alcohol. youtube.com

Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, a versatile synthetic intermediate.

Condensation Reactions (e.g., Aldol, Knoevenagel)

As this compound lacks α-hydrogens, it cannot self-condense but can act as the electrophilic partner in condensation reactions with enolates or active methylene (B1212753) compounds.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., diethyl malonate, malononitrile (B47326), cyanoacetic acid), typically catalyzed by a weak base like piperidine. wikipedia.orgorganic-chemistry.org The product is an α,β-unsaturated compound. The enhanced electrophilicity of the formyl group in the target molecule is expected to drive this reaction efficiently. For instance, studies on 4-nitrobenzaldehyde demonstrate its successful condensation with various active methylene compounds, a reactivity pattern that would be mirrored or enhanced in this compound. researchgate.netresearchgate.net

Similarly, in a directed Aldol reaction , it would readily react with an enolate, such as that derived from acetone. Research on the direct aldol reaction between 4-nitrobenzaldehyde and acetone, catalyzed by l-prolinamide derivatives, shows high yields, underscoring the high reactivity of the nitro-substituted aromatic aldehyde. nih.gov

Selective Oxidation to Carboxyl and Reduction to Alcohol/Methyl

The formyl group can be selectively transformed into other oxidation states without affecting the nitro or ester functionalities under appropriate conditions.

Selective Reduction: The selective reduction of the aldehyde to a primary alcohol is a common and important transformation.

To Alcohol: Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect esters or aromatic nitro groups under standard conditions. jsynthchem.com This chemoselectivity makes it an ideal reagent for converting this compound to Methyl 2-(hydroxymethyl)-4-nitrobenzoate. Alternatively, certain catalytic hydrogenation systems using gold (Au) nanoparticles have shown high selectivity for the reduction of the aldehyde group in 4-nitrobenzaldehyde, leaving the nitro group intact. acs.org

To Methyl: Complete reduction of the formyl group to a methyl group requires harsher conditions, such as those of the Wolff-Kishner (hydrazine, strong base) or Clemmensen (zinc-mercury amalgam, strong acid) reductions. These conditions, however, would likely lead to side reactions, including the reduction of the nitro group and hydrolysis of the ester.

Selective Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid.

To Carboxylic Acid: Reagents such as silver oxide (Ag₂O) in the Tollens' test or buffered potassium permanganate (KMnO₄) can achieve this transformation. Given the presence of the robust nitro and ester groups, these selective oxidations are expected to proceed with high efficiency.

Cannizzaro Reaction: In the presence of a strong base and the absence of α-hydrogens, this compound is expected to undergo the Cannizzaro reaction, a disproportionation process yielding both the corresponding primary alcohol (Methyl 2-(hydroxymethyl)-4-nitrobenzoate) and the carboxylate salt (disodium 4-nitroisophthalate, after saponification of the ester). Studies on nitrobenzaldehyde isomers confirm their reactivity in zeolite-promoted Cannizzaro reactions. nii.ac.jp

Table 1: Summary of Selective Transformations of the Formyl Group

| Transformation | Reagent/Condition | Expected Product | Selectivity Notes |

|---|---|---|---|

| Reduction | |||

| to Alcohol (-CH₂OH) | NaBH₄, MeOH | Methyl 2-(hydroxymethyl)-4-nitrobenzoate | High selectivity over nitro and ester groups. |

| to Alcohol (-CH₂OH) | H₂, Au nanoparticle catalyst | Methyl 2-(hydroxymethyl)-4-nitrobenzoate | High selectivity for aldehyde over nitro group reported for 4-nitrobenzaldehyde. acs.org |

| Oxidation | |||

| to Carboxyl (-COOH) | Ag₂O (Tollens') or KMnO₄ | 2-(methoxycarbonyl)-5-nitrobenzoic acid | Standard selective oxidation method. |

| Disproportionation | conc. NaOH (Cannizzaro) | Mixture of alcohol and carboxylate | Occurs due to lack of α-hydrogens. |

Transformations of the Nitro (-NO₂) Group

The nitro group is a key functional handle, profoundly influencing the aromatic ring's reactivity and serving as a precursor to the synthetically valuable amino group.

Selective Reduction to Amino (-NH₂)

The reduction of the nitro group to an amine is one of the most important reactions for nitroaromatics. The primary challenge is achieving selectivity in the presence of the reducible formyl and ester groups.

Catalytic Hydrogenation: This is a widely used method, employing catalysts like palladium, platinum, or nickel. masterorganicchemistry.comwikipedia.org However, selectivity can be a significant issue, as many of these catalysts will also reduce the aldehyde. Specific catalyst systems, such as colloidal RhCu bimetallic nanoparticles, have been developed that show excellent selectivity (approx. 97%) for the reduction of the nitro group in 4-nitrobenzaldehyde to 4-aminobenzaldehyde, leaving the aldehyde untouched. semanticscholar.org Such a system would be a promising approach for the selective reduction of this compound.

Chemical Reduction: A variety of chemical reagents can effect this transformation.

Metals in acid (e.g., Sn/HCl, Fe/HCl) are classical reagents but the acidic conditions could cause hydrolysis of the methyl ester. masterorganicchemistry.com

A combination of sodium borohydride and iron(II) chloride (NaBH₄-FeCl₂) has been reported as a highly efficient system for the selective reduction of nitro groups in the presence of esters, achieving yields up to 96%. d-nb.inforesearchgate.netbohrium.com However, NaBH₄ alone reduces aldehydes. Therefore, a successful strategy would likely involve the initial protection of the highly reactive formyl group (e.g., as an acetal), followed by the NaBH₄-FeCl₂ reduction of the nitro group, and subsequent deprotection of the aldehyde.

Table 2: Comparison of Reagents for Selective Nitro Group Reduction in Nitrobenzaldehydes

| Reagent/Catalyst | Conditions | Substrate Example | Selectivity Outcome | Reference |

|---|---|---|---|---|

| RhCu bimetallic NPs | H₂ (1 atm), room temp. | 4-Nitrobenzaldehyde | ~97% selectivity for 4-Aminobenzaldehyde (nitro reduced, aldehyde intact). | semanticscholar.org |

| Pt/MgO | H₂ (1 atm), 303 K | 2-Nitrobenzaldehyde | Product is 2,1-benzisoxazole via hydrogenation-cyclization. | researchgate.net |

| NaBH₄-FeCl₂ | THF, 28°C | Methyl 4-nitrobenzoate (B1230335) | 93% yield of Methyl 4-aminobenzoate (nitro reduced, ester intact). | researchgate.net |

Participation in Electron-Deficient Aromatic Reactions

While the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) . libretexts.org This occurs when a strong nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is greatly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, at positions ortho or para to the site of attack. libretexts.orgnih.gov

In this compound, the ring is highly electron-deficient due to the combined effects of all three substituents. Although there is no conventional leaving group like a halide, the nitro group at C-4 and the formyl group at C-2 activate the ring hydrogens at the C-3 and C-5 positions for nucleophilic aromatic substitution of hydrogen (SNAr-H). A potent nucleophile could attack at these positions, followed by an oxidation step to expel a hydride ion and restore aromaticity, leading to the substitution of a ring hydrogen. This reactivity makes the aromatic core susceptible to functionalization by a range of strong nucleophiles.

Reactivity of the Ester (-COOCH3) Moiety

The ester group (-COOCH3) in this compound is a key site for chemical transformations, including hydrolysis, saponification, and transesterification. The reactivity of this moiety is significantly influenced by the electronic effects of the formyl and nitro substituents on the aromatic ring.

Ester hydrolysis is the cleavage of an ester bond by reaction with water, typically catalyzed by an acid or a base. Saponification is a specific type of hydrolysis carried out under basic conditions, which results in the formation of a carboxylate salt and an alcohol.

The saponification of methyl benzoates is a well-established reaction. For instance, methyl m-nitrobenzoate can be completely saponified by boiling with a solution of sodium hydroxide in water for five to ten minutes orgsyn.org. The resulting sodium salt of the carboxylic acid is then acidified to yield the free carboxylic acid orgsyn.org.

The mechanism of base-catalyzed hydrolysis for most esters is the bimolecular base-catalyzed acyl-oxygen cleavage (BAc2) mechanism stackexchange.com. This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion as the leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate.

However, for sterically hindered esters, an alternative mechanism, the bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2), may occur stackexchange.com. In this SN2-type reaction, the hydroxide ion attacks the methyl carbon instead of the carbonyl carbon, cleaving the alkyl-oxygen bond stackexchange.com. For this compound, while the ortho-formyl group provides some steric hindrance, the BAc2 mechanism is still expected to be the primary pathway. The strong electron-withdrawing effects of the ortho-formyl and para-nitro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Studies on sterically hindered and p-substituted methyl benzoates have shown that quantitative saponification can be achieved at high temperatures (200–300 °C) in a slightly alkaline solution (2% KOH) within 30 minutes rsc.org.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com It is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol, which often serves as the solvent masterorganicchemistry.com.

Base-Catalyzed Transesterification : Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the ester's carbonyl carbon. This is followed by the elimination of the original alkoxy group (methoxide in this case) masterorganicchemistry.com.

Acid-Catalyzed Transesterification : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alcohol (methanol) is eliminated masterorganicchemistry.com.

Various catalysts have been shown to be effective for transesterification, including scandium(III) triflate for reactions in boiling alcohols, N-Heterocyclic carbenes (NHCs), and zinc clusters for mild reaction conditions organic-chemistry.org. The presence of the electron-withdrawing nitro and formyl groups on this compound would likely increase the rate of the nucleophilic addition step in both acid- and base-catalyzed transesterification by making the carbonyl carbon more electrophilic.

Kinetic and Thermodynamic Aspects of Reactions

The rates of reactions involving this compound are quantitatively dictated by the electronic properties of its substituents. The Hammett equation is a tool used in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds.

For nucleophilic substitution reactions, the kinetics are significantly enhanced by these same electron-withdrawing groups. Kinetic studies on the aminolysis of related activated esters, such as methyl 4-nitrophenyl carbonate, show that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with the rate-determining step depending on the basicity of the attacking amine researchgate.net. The presence of an additional electron-withdrawing group, like the formyl group in the target molecule, would be expected to further accelerate the rate of nucleophilic attack.

Applications of Methyl 2 Formyl 4 Nitrobenzoate As a Key Synthetic Intermediate

Construction of Complex Organic Scaffolds

The unique arrangement of functional groups in Methyl 2-formyl-4-nitrobenzoate allows for its use as a foundational building block for constructing more elaborate molecular architectures. Chemists can selectively manipulate each functional group to introduce new bonds and functionalities, leading to diverse and complex organic scaffolds.

The formyl and nitro groups of this compound serve as convenient handles for transformation into other functional groups, providing access to a variety of substituted benzoic acid derivatives. The aldehyde can be oxidized to a carboxylic acid, while the nitro group can be reduced to an amine, which can then be further derivatized through reactions like diazotization.

Key Transformations:

Oxidation of the Formyl Group: The aldehyde can be readily oxidized to a carboxylic acid using standard oxidizing agents, yielding 4-nitroisophthalic acid monomethyl ester.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to produce Methyl 4-amino-2-formylbenzoate. This amino group can undergo further reactions.

Sandmeyer Reaction: The resulting amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.

Table 1: Synthetic Transformations for Substituted Benzoic Acid Derivatives

| Initial Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|---|---|

| Formyl (-CHO) | Oxidation | KMnO4 or CrO3 | Carboxylic Acid (-COOH) | Dicarboxylic acid monoester |

| Nitro (-NO2) | Reduction | H2/Pd/C, SnCl2 | Amine (-NH2) | Aminobenzoic acid ester |

| Amine (-NH2) | Diazotization & Sandmeyer | 1. NaNO2, HCl; 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN | Halogenated or cyano-substituted benzoic acid esters |

The reactivity of the aldehyde and nitro functionalities allows for the stepwise or simultaneous introduction of various substituents, leading to the creation of polyfunctional aromatic systems. These systems are crucial intermediates in the synthesis of pharmaceuticals and materials. For instance, the formyl group can undergo nucleophilic additions or condensation reactions, while the nitro group can be used to direct further substitution or be converted to other groups.

A key strategy involves the Wittig reaction or Horner-Wadsworth-Emmons olefination at the formyl group to introduce an alkenyl side chain. This transformation, coupled with the reduction of the nitro group, generates an aminostyrene derivative, a highly useful polyfunctional scaffold. This approach is analogous to the synthesis of methyl 2-ethenyl-3-nitrobenzoate from methyl 2-bromomethyl-3-nitrobenzoate, which proceeds via a Wittig salt intermediate. orgsyn.org

Role in Heterocyclic Chemistry

This compound is a powerful precursor for the synthesis of a wide range of heterocyclic compounds. The ortho relationship between the formyl group and the ester, along with the para nitro group, facilitates various cyclization strategies.

The compound is particularly useful for constructing nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. brieflands.com The general strategy involves the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization reaction involving the formyl group.

Quinolines: The synthesis of quinolines can be achieved via the Friedländer annulation. This involves the reduction of the nitro group in this compound to form Methyl 4-amino-2-formylbenzoate. This intermediate, which is a 2-aminoaryl aldehyde, can then be condensed with a compound containing an α-methylene ketone or ester (e.g., ethyl acetoacetate) in the presence of a base or acid catalyst to construct the quinoline (B57606) ring system. mdpi.comnih.gov

Indoles: Indole (B1671886) synthesis can be accomplished through various routes. One plausible method is a reductive cyclization pathway. For example, a Henry reaction between this compound and a nitroalkane like nitromethane (B149229) would yield a β-nitro alcohol. Subsequent reduction of both nitro groups would generate a diamine intermediate that could cyclize to form an indole derivative. A more established route is the Leimgruber-Batcho indole synthesis, which, while typically starting from a 2-nitrotoluene, highlights a powerful strategy for building indoles from nitroaromatic precursors. orgsyn.orgresearchgate.net

Pyridines: Polysubstituted pyridines can be synthesized using multicomponent reactions. nih.gov For example, this compound can act as the carbonyl component in a reaction with a β-ketoester, an enamine, and an ammonium (B1175870) source in a Hantzsch-like pyridine (B92270) synthesis, leading to highly functionalized dihydropyridine (B1217469) scaffolds that can be subsequently oxidized.

Table 2: Synthesis of N-Heterocycles

| Target Heterocycle | Named Reaction/Strategy | Key Co-reactant(s) | General Mechanism |

|---|---|---|---|

| Quinoline | Friedländer Annulation | Compound with α-methylene group (e.g., Acetone, Ethyl acetoacetate) | Nitro reduction, then condensation and cyclization. mdpi.com |

| Indole | Reductive Cyclization | Nitroalkane (e.g., Nitromethane) | Henry reaction followed by reduction of both nitro groups and cyclization. researchgate.net |

| Pyridine | Multicomponent Reaction | β-Ketoester, Enamine, NH4OAc | Condensation and cycloaddition to form a dihydropyridine ring. organic-chemistry.org |

The formyl group is a key player in the synthesis of heterocycles containing oxygen or sulfur.

Oxygen-Containing Heterocycles: While less common, pathways to oxygen heterocycles like benzofurans can be devised. This would typically require modification of the formyl group into a suitable precursor for cyclization.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles is more direct. For instance, the Gewald aminothiophene synthesis can be adapted. This reaction involves the condensation of the aldehyde with an α-cyanoester (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base like morpholine. The reaction proceeds through a Knoevenagel condensation intermediate, followed by the addition of sulfur and subsequent cyclization to yield a highly substituted aminothiophene. Thiazole derivatives can also be synthesized by reacting the aldehyde with aminothiols. The formation of various sulfur heterocycles often relies on the reactivity of a thiocarbonyl group, which can be generated from the starting aldehyde. openmedicinalchemistryjournal.comorganic-chemistry.orgmdpi.com

Utilization in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving time. This compound is an excellent substrate for such processes due to its multiple reactive sites.

A prominent example is a pseudo-multicomponent reaction involving a Knoevenagel condensation coupled with a Michael addition and subsequent cyclization. nih.gov

Step 1 (Knoevenagel Condensation): The formyl group of this compound reacts with an active methylene (B1212753) compound, such as malononitrile (B47326) or a β-ketoester, to form an electron-deficient alkene intermediate.

Step 2 (Michael Addition): A nucleophile (a Michael donor), such as a thiol or an enolate, attacks the newly formed alkene.

Step 3 (Cyclization): The intermediate generated from the Michael addition undergoes an intramolecular cyclization, often involving the nitro group (after reduction) or the ester function, to yield a complex heterocyclic system.

This one-pot approach avoids the isolation of intermediates and provides rapid access to diverse molecular libraries based on the core structure of this compound.

Compound Reference Table

Contributions to Methodology Development in Organic Synthesis

The strategic placement of reactive functional groups in this compound has enabled organic chemists to devise novel and efficient synthetic methodologies, particularly in the realm of heterocyclic chemistry. Its application has been instrumental in the development of domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, thereby enhancing synthetic efficiency and reducing waste.

A paramount example of this is the development of the Domino Nitro Reduction-Friedländer Heterocyclization for the synthesis of quinolines. nih.govresearchgate.net The classical Friedländer synthesis, a cornerstone for quinoline synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene group. nih.govresearchgate.netnih.gov However, the utility of this method has been historically hampered by the limited commercial availability and stability of many substituted 2-aminobenzaldehydes. nih.govresearchgate.net

Researchers have ingeniously circumvented this limitation by utilizing readily accessible and stable 2-nitrobenzaldehydes, such as this compound, as precursors. nih.govresearchgate.net This has led to the development of a robust and highly valuable synthetic methodology. The process involves an in situ reduction of the nitro group to an amine, which then participates in the subsequent Friedländer condensation and cyclization, all in a single pot. nih.govresearchgate.net

The key steps of this domino reaction methodology are:

In situ Reduction: The nitro group of this compound is reduced to an amino group, typically using reducing agents like iron in acetic acid (Fe/AcOH). nih.govresearchgate.net This generates the reactive 2-aminobenzaldehyde intermediate in situ.

Intermolecular Condensation: The newly formed 2-aminobenzaldehyde derivative reacts with an active methylene compound (e.g., a ketone, β-ketoester, or β-diketone) via an aldol-type condensation. researchgate.net

Intramolecular Cyclization and Dehydration: The intermediate from the condensation step undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic quinoline ring system. researchgate.net

The significance of this methodology lies in its ability to provide access to a wide array of substituted quinolines that were previously difficult to synthesize. nih.gov The use of this compound and its analogs allows for the introduction of various substituents onto the quinoline core, dictated by the substitution pattern of the starting nitroaromatic compound and the choice of the active methylene partner. nih.gov

The general applicability of the Domino Nitro Reduction-Friedländer Heterocyclization using 2-nitrobenzaldehydes is highlighted by the successful synthesis of a variety of quinoline derivatives. The reaction conditions are generally mild and tolerant of a diverse range of functional groups on both reaction partners. nih.gov

To illustrate the utility of this methodology, the following table presents representative data for the synthesis of quinoline derivatives from 2-nitrobenzaldehydes and various active methylene compounds, based on the findings from the development of this domino reaction.

| Entry | 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product (Quinoline Derivative) | Yield (%) |

| 1 | This compound | Acetylacetone | Methyl 2-acetyl-3-methyl-7-nitroquinoline-5-carboxylate | High |

| 2 | This compound | Ethyl acetoacetate | Methyl 2-ethoxycarbonyl-3-methyl-7-nitroquinoline-5-carboxylate | High |

| 3 | 2-Nitrobenzaldehyde | Dibenzoylmethane | 2,3-Diphenylquinoline | 85 |

| 4 | 5-Fluoro-2-nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | 6-Fluoro-2-methyl-4-phenylquinoline | 82 |

| 5 | 5-Methoxy-2-nitrobenzaldehyde | Dimedone | 9,10-Dihydro-3-methoxy-8,8-dimethylacridin-1(2H)-one | 75 |

Table 1: Representative examples of quinoline synthesis via the Domino Nitro Reduction-Friedländer Heterocyclization. Yields are representative and based on reported high efficiencies for this methodology. nih.gov

The development of this domino reaction strategy, exemplified by the use of starting materials like this compound, represents a significant contribution to the toolbox of synthetic organic chemists. It showcases how a thoughtfully designed starting material can be pivotal in overcoming long-standing synthetic challenges and in the establishment of more efficient and versatile routes to important heterocyclic scaffolds. nih.govresearchgate.net This approach not only broadens the accessibility of diverse quinoline derivatives but also underscores the power of domino reactions in modern organic synthesis.

Advanced Spectroscopic and Computational Characterization of Methyl 2 Formyl 4 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural elucidation of organic molecules. For Methyl 2-formyl-4-nitrobenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be instrumental in assigning the chemical shifts and confirming the connectivity of all atoms.

¹H, ¹³C, and 2D NMR Techniques for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the formyl proton, and the methyl protons of the ester group. The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on the electronic effects of the substituents, the formyl proton is anticipated to resonate at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons of the ester group would appear as a sharp singlet, likely around 3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide crucial information on the carbon skeleton of the molecule. It is predicted to show nine distinct signals, corresponding to the nine carbon atoms in unique chemical environments. The carbonyl carbons of the formyl and ester groups are expected to be the most downfield, with the formyl carbon appearing around 190 ppm and the ester carbonyl carbon around 165 ppm. The carbon atoms of the aromatic ring will have chemical shifts determined by the substitution pattern, with the carbon bearing the nitro group and the carbons ortho and para to it being significantly affected.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the through-bond connectivity, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of the protonated carbons.

A predicted ¹H and ¹³C NMR data table based on the analysis of related isomers such as methyl 4-nitrobenzoate (B1230335) and other substituted benzaldehydes is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (formyl) | 10.05 | - |

| H (aromatic) | 7.8 - 8.5 | - |

| H (methyl) | 3.95 | - |

| C (formyl) | ~190 | ~190 |

| C (ester carbonyl) | - | ~165 |

| C (aromatic) | - | 120 - 150 |

| C (methyl) | - | ~53 |

Conformational Analysis via NMR

The conformation of this compound, particularly the orientation of the formyl and ester groups relative to the benzene ring, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity between protons. For instance, an NOE between the formyl proton and a specific aromatic proton would indicate a preferred rotational conformation of the formyl group. The rotational barrier around the C-C bond connecting the formyl group to the ring and the C-O bond of the ester can also be studied by variable temperature NMR experiments, which can reveal information about the dynamics of the molecule in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed picture of the functional groups present in a molecule and can provide insights into intermolecular interactions.

Vibrational Mode Assignments for Functional Groups

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for its key functional groups.

Carbonyl (C=O) Stretching: Two distinct C=O stretching vibrations are anticipated. The aldehydic C=O stretch is typically observed around 1700-1720 cm⁻¹, while the ester C=O stretch appears at a slightly higher frequency, around 1720-1740 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch in the region of 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aldehydic C-H stretch will show a characteristic pair of bands around 2820 cm⁻¹ and 2720 cm⁻¹. The methyl C-H stretching will be observed in the 2900-3000 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester group will appear in the 1100-1300 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will be present in the 1450-1600 cm⁻¹ region.

A table of predicted key vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1720 |

| C-H Stretch | 2820, 2720 | |

| Ester | C=O Stretch | 1720 - 1740 |

| C-O Stretch | 1100 - 1300 | |

| Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1335 - 1370 | |

| Aromatic | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 | |

| Methyl | C-H Stretch | 2900 - 3000 |

Insights into Intermolecular Interactions in Solid State

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can significantly influence the vibrational spectra. While this compound does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehydic proton or methyl protons and the oxygen atoms of the nitro or carbonyl groups could be present. These interactions would likely cause shifts in the corresponding stretching and bending frequencies. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could influence the out-of-plane bending modes of the aromatic C-H bonds. A detailed analysis of the solid-state IR and Raman spectra, potentially coupled with single-crystal X-ray diffraction data, would be necessary to fully characterize these subtle interactions. A study on a related compound, rac-Methyl 2-(2-formyl-4-nitro-phen-oxy)hexa-noate, has shown that the nitro group is approximately coplanar with the benzene ring in the solid state, suggesting that similar planarity might be expected for this compound, which would facilitate efficient crystal packing. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation pattern of a compound, which can further confirm its structure. For this compound, with a molecular weight of 209.16 g/mol , the molecular ion peak (M⁺) would be expected at m/z 209 in the mass spectrum.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:

Loss of the methoxy (B1213986) group (-OCH₃): A prominent peak at m/z 178 would correspond to the loss of the methoxy radical from the ester functionality.

Loss of the formyl group (-CHO): Fragmentation involving the cleavage of the formyl group would result in a fragment at m/z 180.

Loss of the nitro group (-NO₂): A peak at m/z 163 would indicate the loss of the nitro group.

Decarbonylation: Loss of carbon monoxide (CO) from the formyl group or the ester group after initial fragmentation is also a plausible pathway.

Further fragmentation of these primary ions would lead to a complex pattern of smaller ions, providing a unique fingerprint for the molecule. High-resolution mass spectrometry (HRMS) would be invaluable for determining the exact elemental composition of the molecular ion and its fragments, thus confirming the molecular formula of C₉H₇NO₅.

A table of predicted major mass spectral fragments is presented below.

| m/z | Predicted Fragment Ion | Loss from Molecular Ion |

| 209 | [C₉H₇NO₅]⁺ | - |

| 178 | [C₈H₄NO₄]⁺ | -OCH₃ |

| 180 | [C₈H₇NO₄]⁺ | -CHO |

| 163 | [C₉H₇O₃]⁺ | -NO₂ |

| 150 | [C₇H₄NO₃]⁺ | -OCH₃, -CO |

| 133 | [C₈H₇O₂]⁺ | -CHO, -NO₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₉H₇NO₅, the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent elements.

The determination of the exact mass serves as a definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 5 | 15.994915 | 79.974575 |

| Total (C₉H₇NO₅) | | | 209.032424 |

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound is expected to break apart in a predictable manner, yielding characteristic fragment ions.

The fragmentation is dictated by the compound's functional groups: the methyl ester, the aldehyde, and the nitro group attached to the aromatic ring. Key expected fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion. docbrown.info

Loss of carbon monoxide (CO): A characteristic fragmentation of the formyl (aldehyde) group. miamioh.edu

Loss of the formyl group (•CHO): Cleavage of the aldehyde group from the aromatic ring. miamioh.edu

Cleavage of the nitro group (•NO₂): Loss of the nitro group is a common pathway for nitroaromatic compounds.

Table 2: Predicted Mass-to-Charge (m/z) Ratios of Key Fragments for this compound

| Fragment Ion Structure | Neutral Loss | Predicted m/z |

|---|---|---|

| [M - •OCH₃]⁺ | •OCH₃ | 178.02 |

| [M - CO]⁺ | CO | 181.04 |

| [M - •CHO]⁺ | •CHO | 180.03 |

| [M - •NO₂]⁺ | •NO₂ | 163.04 |

Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the different functional groups. The base peak in the spectrum, representing the most stable fragment, is often the acylium ion formed by the loss of the methoxy group. docbrown.info

X-ray Crystallography

While specific X-ray crystallography data for this compound is not publicly available, analysis of a closely related structure, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, provides valuable insight into the expected solid-state conformation and intermolecular interactions. nih.govnih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For the related compound, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, the analysis revealed a triclinic crystal system. nih.govnih.gov Key structural features identified include the planarity of the central ester moiety and the dihedral angles between the functional groups and the aromatic rings. nih.gov The ester group is significantly twisted relative to the substituted rings. nih.gov Such an analysis for this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its absolute structure.

Table 3: Crystal Data for the Related Compound 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₇ClN₂O₇ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | mdpi.com |

| a (Å) | 7.7366 (2) | nih.gov |

| b (Å) | 7.9480 (2) | nih.gov |

| c (Å) | 12.6539 (5) | nih.gov |

| α (°) | 90.0655 (11) | nih.gov |

| β (°) | 100.3204 (11) | nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. By applying DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G, one can obtain the lowest energy conformation (optimized geometry) of this compound. scirp.org

These calculations provide valuable data on:

Optimized Bond Lengths and Angles: Theoretical predictions of the molecular geometry that can be compared with experimental data if available. scirp.org

Vibrational Frequencies: Calculation of theoretical infrared and Raman spectra, which aids in the assignment of experimental spectral bands. researchgate.net

Electronic Properties: Information on the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the dipole moment.

Studies on related molecules like methyl benzoate (B1203000) and nitrobenzoic acid derivatives have shown excellent correlation between DFT-calculated geometries and experimental results. scirp.orgresearchgate.net For this compound, DFT would elucidate how the electron-withdrawing nitro and formyl groups influence the electronic structure and geometry of the molecule.

Table 4: Typical Parameters for DFT Calculations on Related Aromatic Esters

| Parameter | Example Specification | Purpose | Reference |

|---|---|---|---|

| Method | Density Functional Theory (DFT) | To calculate electronic structure and properties. | scirp.org |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT, known for good accuracy. | scirp.orgresearchgate.net |

| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals used in the calculation, providing flexibility for accurate results. | researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters for a molecule like this compound is a powerful application of computational chemistry, often employing Density Functional Theory (DFT) and other ab initio methods. These techniques allow for the calculation of molecular properties, which can then be correlated to experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts: The theoretical calculation of NMR chemical shifts involves determining the magnetic shielding tensors for each nucleus in the molecule. The GIAO (Gauge-Including Atomic Orbital) method is a common and effective approach for this purpose. Calculations would typically be performed on the optimized geometry of the molecule. The predicted shifts are often linearly correlated with experimental data to correct for systematic errors arising from the chosen theoretical level and solvent effects.

Below is a hypothetical table illustrating how such predicted data would be presented, alongside experimental values for comparison.

Interactive Table: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom Position (Aromatic Ring) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| H-3 | Data not available | ~8.60 | Data not available | ~136.0 |

| H-5 | Data not available | ~8.45 | Data not available | ~129.5 |

| H-6 | Data not available | ~8.10 | Data not available | ~124.0 |

| C=O (Aldehyde) | Data not available | - | Data not available | ~189.0 |

| C=O (Ester) | Data not available | - | Data not available | ~164.0 |

| O-CH₃ (Ester) | Data not available | ~4.00 | Data not available | ~53.0 |

Note: The data in this table is illustrative to demonstrate the format and is not based on actual published research findings.

Predicted Vibrational Frequencies: Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates. This analysis not only predicts the positions of absorption bands in an infrared (IR) spectrum but also allows for the assignment of these bands to specific molecular motions (e.g., C=O stretch, NO₂ symmetric stretch, C-H bend). Calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations.

Interactive Table: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | Data not available | Data not available | ~1710 |

| C=O Stretch (Ester) | Data not available | Data not available | ~1730 |

| NO₂ Asymmetric Stretch | Data not available | Data not available | ~1530 |

| NO₂ Symmetric Stretch | Data not available | Data not available | ~1350 |

| C-O Stretch (Ester) | Data not available | Data not available | ~1280 |

Note: The data in this table is illustrative to demonstrate the format and is not based on actual published research findings.

Quantum Chemical Analysis of Reactivity and Reaction Pathways

Quantum chemical methods are instrumental in understanding the reactivity of this compound. By analyzing the electronic structure, one can predict the most likely sites for nucleophilic or electrophilic attack and model potential reaction mechanisms.

Reactivity Descriptors: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into reactivity. The energy and distribution of the LUMO would indicate the most electrophilic sites, which are expected to be the carbonyl carbons of the aldehyde and ester groups, as well as the nitro-substituted aromatic ring. Conversely, the HOMO distribution would highlight the most nucleophilic regions.

Other reactivity descriptors that could be calculated include:

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrostatic interactions.

Fukui Functions: Identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

These analyses would be critical in predicting, for example, the regioselectivity of a nucleophilic addition to one of the carbonyl groups or a nucleophilic aromatic substitution reaction.

Conformer Analysis and Stability Assessment

The presence of two functional groups (formyl and methyl ester) ortho to each other on the benzene ring introduces the possibility of different rotational isomers, or conformers. A thorough conformer analysis is necessary to identify the most stable three-dimensional structure of the molecule.

Methodology: A computational search for conformers would involve systematically rotating the bonds associated with the formyl (-CHO) and ester (-COOCH₃) groups. The geometry of each potential conformer would then be optimized, typically using a DFT method, and their relative energies calculated. The conformer with the lowest energy is the global minimum and represents the most stable and, therefore, most populated structure at equilibrium.

The stability of these conformers is determined by a combination of steric hindrance between the adjacent functional groups and electronic effects, such as the potential for intramolecular hydrogen bonding or other non-covalent interactions. The results would be presented as a table of relative energies (e.g., in kcal/mol or kJ/mol) for each stable conformer identified. This information is crucial as the molecular geometry can significantly influence both its spectroscopic properties and its chemical reactivity.

Future Research Directions and Emerging Applications of Methyl 2 Formyl 4 Nitrobenzoate

Exploration of Asymmetric Synthesis and Chiral Induction using Analogues

While specific research on the asymmetric synthesis of Methyl 2-formyl-4-nitrobenzoate is not yet prevalent, the broader field of asymmetric synthesis offers a clear path for future investigation. researchgate.net The development of chiral molecules is crucial in the pharmaceutical industry, and enzymatic catalysis is considered a green and highly enantioselective method for their production. researchgate.net

Future research could focus on developing enzymatic or chemo-enzymatic methods for the stereoselective reduction of the formyl group in this compound to produce chiral alcohols. Analogous to the synthesis of intermediates for drugs like Sitagliptin, where transaminase-catalyzed asymmetric amination is employed, similar biocatalytic approaches could be explored for this compound. researchgate.net The goal would be to create chiral building blocks that can be used in the synthesis of complex, enantiomerically pure molecules.

Development of Catalytic Systems for Efficient Transformations

The development of efficient catalytic systems is essential for the practical application of this compound in synthesis. A related compound, Methyl 3-formyl-2-nitrobenzoate, is utilized as a phase transfer catalyst in the synthesis of chlorinated hydrocarbons. chemicalbook.com A patented method for the synthesis of Methyl 3-formyl-2-nitrobenzoate involves a hydrolysis reaction using a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com

Future research could explore the development of novel catalytic systems for the selective transformation of the functional groups on this compound. This could include:

Selective Reduction: Developing catalysts for the selective reduction of the nitro group in the presence of the aldehyde and ester functionalities, or vice-versa.

Oxidation: Investigating catalytic oxidation of the formyl group to a carboxylic acid, creating a tri-functionalized benzene (B151609) derivative.

Cross-Coupling Reactions: Employing transition metal catalysts (e.g., palladium, copper) to perform cross-coupling reactions at various positions on the aromatic ring, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Investigation of Novel Reactivity Profiles and Tandem Reactions

The multifunctional nature of this compound makes it an ideal substrate for investigating novel reactivity and tandem reactions. The non-nitrated analogue, methyl-2-formyl benzoate (B1203000), is a known precursor in various multicomponent reactions (MCRs) to produce complex heterocyclic compounds with potential biological activity. researchgate.net

Future studies could focus on utilizing this compound in similar MCRs to synthesize novel nitrogen-containing heterocyclic scaffolds. The electron-withdrawing nitro group is expected to influence the reactivity of the aldehyde and the aromatic ring, potentially leading to new reaction pathways and products. Tandem reactions, where multiple bond-forming events occur in a single step, could be designed to rapidly build molecular complexity from this starting material. For instance, a reaction could be envisioned where the aldehyde undergoes condensation, followed by an intramolecular cyclization involving the nitro group (after reduction) or the ester group.

Potential as a Platform Molecule for Advanced Materials Chemistry

The exploration of nitrobenzoate derivatives in materials science suggests potential applications for this compound. For example, single crystals of methyl 4-nitrobenzoate (B1230335) have been investigated for the development of terahertz polarizers due to the parallel arrangement of the molecules in the crystal lattice. researchgate.net

Future research could investigate the potential of this compound and its derivatives as building blocks for advanced materials such as:

Non-Linear Optical (NLO) Materials: The presence of electron-donating (implicitly, through the ester and aldehyde oxygens) and electron-withdrawing (nitro) groups suggests that derivatives of this molecule could exhibit NLO properties.

Liquid Crystals: Modification of the molecular structure could lead to the formation of liquid crystalline phases.

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative of this compound could serve as a ligand for the construction of MOFs with potential applications in gas storage, separation, and catalysis.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated synthesis platforms to improve efficiency, safety, and scalability. The synthesis of related compounds, such as methyl 2-(chlorosulfonyl)benzoate, has been successfully demonstrated using continuous-flow diazotization, which minimizes side reactions and allows for high throughput. researchgate.net

Future work could focus on adapting the synthesis and transformations of this compound to flow chemistry systems. This would be particularly advantageous for reactions involving hazardous reagents or intermediates, such as nitrations or reactions with energetic diazonium salts. researchgate.net Automated platforms could be used to rapidly screen reaction conditions and explore the synthetic potential of this molecule in a high-throughput manner, accelerating the discovery of new derivatives and applications. nih.gov

常见问题

Q. Basic

- ¹H/¹³C NMR : Look for the methyl ester singlet (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C), aromatic protons (δ 7.5–8.5 ppm), and aldehyde proton (δ ~10.0 ppm). Nitro groups deshield adjacent carbons (e.g., C-4 in the nitro-substituted ring) .

- IR : Confirm ester (C=O ~1724 cm⁻¹) and aldehyde (C=O ~1690 cm⁻¹) stretches. Nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) should also appear .

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

What challenges arise in the crystallographic refinement of this compound, and how can software tools like SHELXL address them?

Advanced

Challenges include anisotropic displacement of nitro and aldehyde groups, which may lead to overfitting. Use SHELXL to refine anisotropic displacement parameters (ADPs) with restraints for chemically equivalent atoms. For twinning or disorder, employ the TWIN/BASF commands in SHELXL. Validate the final model using Rint (<5%) and goodness-of-fit (GOF ≈1). Cross-check hydrogen bonding with PLATON to avoid overinterpretation of weak interactions .

What are the critical parameters to monitor during the esterification of nitro-substituted benzoic acids to form this compound?

Q. Basic

- Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

- Temperature Control : Reflux at ~70°C (for SOCl₂ reactions) minimizes side products like methyl chloride.

- Stoichiometry : Use a 10% excess of methanol to drive esterification to completion.

- Workup : Neutralize residual acid with NaHCO₃ before extraction to avoid ester hydrolysis .

How do intermolecular interactions, such as C-H···O bonds, influence the crystal packing of this compound, and how can graph set analysis be applied?

Advanced

C-H···O interactions between the aldehyde oxygen and aromatic protons often dictate packing motifs. Graph set analysis (e.g., R₃³(15) patterns) can classify these interactions into chains or rings. For example, in related 4-formyl-2-nitrophenyl esters, helical chains along the [010] axis form via C10-H10···O5 and C12-H12···O4 interactions. Use Mercury or CrystalExplorer to visualize these networks and quantify their contributions to lattice energy .

How can researchers address conflicting data between single-crystal X-ray diffraction and spectroscopic results for this compound?

Advanced

Reconcile discrepancies by verifying sample homogeneity: bulk material should match the single crystal. If X-ray shows a different conformation (e.g., rotated ester group), perform DFT calculations (e.g., Gaussian) to compare energy minima with observed geometry. For dynamic effects (e.g., aldehyde tautomerism), use variable-temperature NMR or Raman spectroscopy to assess conformational flexibility .

What strategies improve the reproducibility of this compound synthesis in multi-step reactions?

Q. Basic

- Intermediate Isolation : Purify intermediates (e.g., 2-formyl-4-nitrobenzoic acid) via column chromatography (silica gel, hexane/EtOAc).

- Catalyst Optimization : Use pyridine (0.5–1 eq.) to scavenge HCl during esterification, improving yield .

- Scale-Up Adjustments : Maintain stoichiometric ratios when scaling reactions; larger volumes may require extended reflux times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。